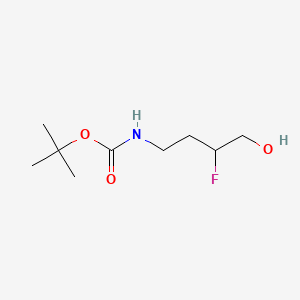

tert-butylN-(3-fluoro-4-hydroxybutyl)carbamate

Description

Significance of Fluorine in Organic Chemistry and Chemical Biology

The introduction of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. rasayanjournal.co.in The unique physicochemical properties of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to act as a "magic bullet" in modifying molecular properties. rasayanjournal.co.innih.gov Judicious placement of fluorine can significantly alter a compound's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov

Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, owing to the high energy of the C-F bond. rasayanjournal.co.in This can lead to a longer half-life and improved pharmacokinetic profiles of drug candidates. nih.gov Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can enhance bioavailability and improve interaction with protein targets. nih.gov The substitution of hydrogen with fluorine can also induce favorable conformational changes in a molecule, leading to more potent and selective binding to enzymes or receptors. nih.gov Given these advantages, it is estimated that approximately 20% of all modern pharmaceuticals contain fluorine. acs.org

Overview of N-Boc Protection Strategies in Amine Synthesis

In the synthesis of complex polyfunctional molecules, such as pharmaceuticals, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines. The process of introducing this group is often referred to as N-Boc protection.

The Boc group protects the nucleophilic and basic amine as a carbamate (B1207046), which is significantly less reactive. This carbamate is stable under a wide range of conditions, including basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation. This stability makes it compatible with a variety of synthetic transformations.

The most common method for introducing the Boc group is by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction is efficient and typically proceeds under mild conditions. One of the key advantages of the Boc group is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. This acid lability allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups), a concept known as orthogonality in protecting group strategy.

Structural Context and Importance of Fluorinated Hydroxybutylamine Derivatives

The compound tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate belongs to the class of fluorinated amino alcohols. This structural motif is of significant interest in medicinal chemistry and drug discovery. Amino alcohols are versatile scaffolds found in numerous biologically active compounds. The combination of an amine and a hydroxyl group provides key hydrogen bonding points for interaction with biological targets. vapourtec.com

The incorporation of a fluorine atom into the hydroxybutylamine backbone, as seen in the target molecule, combines the benefits of the amino alcohol scaffold with the unique advantages conferred by fluorination. Such derivatives can serve as valuable chiral building blocks for the synthesis of more complex molecules. Derivatization of metabolites and bioactive scaffolds with fluorine can alter their biological activity and facilitate their use in diagnostic applications, such as in positron emission tomography (PET) imaging when the fluorine-18 (B77423) isotope is used. nih.govresearchgate.net The butyric acid scaffold, a related chemical structure, is the basis for several human metabolites, and its fluorinated derivatives are subjects of biochemical research. researchgate.net Therefore, fluorinated hydroxybutylamine derivatives are important tools for developing novel therapeutics and biochemical probes with potentially enhanced stability, potency, and optimized pharmacokinetic properties.

Research Findings and Data

While tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is a specific chemical entity used in organic synthesis, detailed experimental physicochemical data for it is not widely available in public databases. However, we can compile its basic computed properties and compare them with the well-documented, non-fluorinated analogue, tert-butyl N-(4-hydroxybutyl)carbamate.

Table 1: Properties of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈FNO₃ |

| IUPAC Name | tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate |

| Molecular Weight | 207.24 g/mol |

| CAS Number | Not available |

Table 2: Comparative Physicochemical Properties of the Non-Fluorinated Analog, tert-butyl N-(4-hydroxybutyl)carbamate (CAS: 75178-87-9)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₉NO₃ | echemi.comchemscene.com |

| Molecular Weight | 189.25 g/mol | echemi.comchemscene.com |

| Appearance | Colorless to yellow Liquid or Low Melting Solid | echemi.com |

| Density | 1.02 g/mL at 20°C | echemi.com |

| Flash Point | 29 °C | echemi.com |

| Topological Polar Surface Area | 58.6 Ų | echemi.com |

| XLogP3 | 1 | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h7,12H,4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIUQRWLVONQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N 3 Fluoro 4 Hydroxybutyl Carbamate

General Strategies for Incorporating Fluorine into Alkyl Chains

The introduction of a fluorine atom into an alkyl chain can be achieved through several distinct approaches, broadly categorized as nucleophilic, electrophilic, and radical/metal-catalyzed methods. The choice of method is often dictated by the substrate's functional group tolerance, the desired stereochemistry, and the regioselectivity of the fluorination.

Nucleophilic Fluorination Approaches (e.g., DAST, Morph-DAST, Deoxofluor)

Nucleophilic fluorination is a widely employed strategy that typically involves the displacement of a leaving group, most commonly a hydroxyl group, with a fluoride (B91410) ion. Reagents such as (diethylamino)sulfur trifluoride (DAST) and its analogues are powerful tools for this transformation.

A plausible synthetic route to tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate would involve the selective fluorination of a precursor diol, such as tert-butyl N-(3,4-dihydroxybutyl)carbamate. In this scenario, the secondary hydroxyl group at the C3 position would be targeted for fluorination.

DAST and its more thermally stable counterpart, Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride), are effective for the deoxofluorination of alcohols. The reaction proceeds via the formation of a fluorosulfurane intermediate, followed by an SN2-type displacement by fluoride. This generally results in an inversion of stereochemistry at the reaction center. Morph-DAST (morpholinosulfur trifluoride) is another alternative that can offer different reactivity and selectivity profiles.

| Reagent | Typical Conditions | Stereochemistry | Potential Side Reactions |

| DAST | CH₂Cl₂, -78 °C to rt | Inversion | Elimination, rearrangement |

| Deoxofluor | CH₂Cl₂, rt | Inversion | Fewer side reactions than DAST |

| Morph-DAST | CH₂Cl₂, -78 °C to rt | Inversion | Substrate dependent |

Electrophilic Fluorination Methodologies (e.g., Selectfluor, NFSI)

Electrophilic fluorination reagents deliver a formal "F+" equivalent to a nucleophilic carbon center. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are among the most common and versatile electrophilic fluorine sources.

The synthesis of the target molecule using an electrophilic approach would likely involve the fluorination of an enolate or a similar nucleophilic intermediate derived from a precursor. For instance, a protected aminoketone could be fluorinated at the α-position, followed by reduction of the ketone to the corresponding alcohol.

The choice of reagent and reaction conditions can significantly influence the yield and selectivity of the fluorination.

| Reagent | Typical Substrates | Reaction Conditions |

| Selectfluor | Enolates, enol ethers, enamines | Acetonitrile (B52724), rt |

| NFSI | Enolates, carbanions | THF, -78 °C to rt |

Metal-Catalyzed and Photocatalytic/Radical Fluorination Techniques

Recent advances in catalysis have opened new avenues for the introduction of fluorine into organic molecules. Metal-catalyzed C-H fluorination, while still a developing field, offers the potential for direct fluorination without the need for pre-functionalized substrates. Similarly, photocatalytic and radical-based methods provide alternative pathways for C-F bond formation, often under mild reaction conditions.

These methods typically involve the generation of a carbon-centered radical, which is then trapped by a fluorine source. While powerful, achieving high regioselectivity in molecules with multiple C-H bonds can be challenging. For the synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, these methods would require a substrate with a C-H bond that is preferentially activated for fluorination.

Formation of the N-tert-Butoxycarbonyl Moiety

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Direct Amination with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common and straightforward method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride (B1165640). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acidic byproduct.

For the synthesis of the target molecule, the Boc group would likely be introduced at an early stage, for example, by reacting 4-amino-1,2-butanediol with Boc₂O to form tert-butyl N-(3,4-dihydroxybutyl)carbamate.

| Base | Solvent | Typical Reaction Time |

| Triethylamine | Dichloromethane, THF | 1-12 h |

| Sodium Bicarbonate | Dioxane/Water, THF/Water | 2-24 h |

| 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (catalytic) | 1-6 h |

Alternative Carbamate (B1207046) Synthesis Protocols

While Boc₂O is the most prevalent reagent for Boc protection, several other methods exist for the formation of carbamates. These can be particularly useful when dealing with sensitive substrates or when chemoselectivity is a concern.

Alternative reagents for Boc protection include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) and tert-butyl chloroformate. However, the latter is less commonly used due to its instability. Other carbamoylating agents can also be employed, followed by a transprotection strategy if necessary. Furthermore, methods for the direct synthesis of tert-butyl carbamate from tert-butanol (B103910) and an isocyanate precursor have been reported.

Convergent and Linear Synthesis Routes to tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate

The construction of the tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate scaffold can be achieved through either convergent or linear synthetic sequences. A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the later stages. In contrast, a linear synthesis builds the molecule in a step-by-step fashion from a single starting material.

Strategies Involving Pre-functionalized Fluorinated Intermediates

Convergent approaches to tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate often rely on the use of pre-functionalized chiral fluorinated building blocks. These C4 synthons already possess the fluorine atom at the desired position, which is then elaborated to introduce the hydroxyl and protected amino groups. This strategy allows for the early and controlled introduction of the fluorine atom, which can be challenging to install later in the synthesis.

One common approach involves the use of chiral fluorinated amino acids or their derivatives. For instance, fluorinated analogues of amino acids can be synthesized via chiral Ni(II) complexes, providing access to enantio- and diastereomerically pure γ-branched fluorinated amino acids. researchgate.net These can then be reduced and further functionalized to yield the target compound.

Another strategy employs the synthesis of chiral fluorine-containing building blocks through methods like chemo-enzymatic synthesis. This can involve the enzymatic resolution of fluorinated α,α-disubstituted-α-amino acid amides or the asymmetric hydrogenation of fluorinated dehydroamino acids. chimia.ch

A representative convergent synthesis could involve the following key steps:

Preparation of a chiral fluorinated C4 building block: This could be a fluorinated γ-amino acid ester or a related synthon.

Reduction of a carbonyl group: Transformation of an ester or ketone to the required primary or secondary alcohol.

Protection of the amino group: Introduction of the tert-butoxycarbonyl (Boc) group.

| Starting Material Example | Key Transformation | Resulting Intermediate |

| Chiral fluorinated γ-amino acid ester | Reduction of the ester functionality | Chiral 4-amino-2-fluorobutanol |

| Racemic fluorinated building block | Enzymatic resolution | Enantiopure fluorinated intermediate |

Sequential Functionalization Approaches (Fluorination of Hydroxy Precursors, or Hydroxylation of Fluoro Precursors)

Linear synthetic routes to tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate involve the sequential introduction of the fluorine and hydroxyl groups onto a suitable C4 backbone. This can be achieved by either fluorinating a hydroxy precursor or hydroxylating a fluoro precursor.

Fluorination of Hydroxy Precursors:

This approach typically starts with a readily available chiral hydroxy-containing compound, such as a derivative of malic acid or a chiral γ-hydroxy-α-amino acid. The hydroxyl group can be converted to a fluorine atom using a variety of fluorinating agents. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or its analogues. The stereochemical outcome of the fluorination step is crucial and can often proceed with inversion of configuration. For instance, hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds has been reported, showcasing the influence of a hydroxyl group in directing the fluorination to a specific site. rsc.org

A general sequence for this approach is as follows:

Start with a chiral precursor containing a hydroxyl group at the C3 or C4 position.

Protect the amino and other functional groups.

Activate the hydroxyl group (e.g., as a tosylate or mesylate) or directly fluorinate using a reagent like DAST.

Deprotection and/or further functionalization to obtain the final product.

Hydroxylation of Fluoro Precursors:

Alternatively, the synthesis can begin with a fluorinated precursor, and the hydroxyl group is introduced subsequently. A powerful method for this transformation is the asymmetric dihydroxylation of an alkene. The Sharpless Asymmetric Dihydroxylation is a widely used method for the enantioselective conversion of alkenes to vicinal diols using osmium tetroxide and a chiral quinine (B1679958) ligand. wikipedia.orgalfa-chemistry.comnih.gov

This strategy could involve:

Preparation of a fluorinated homoallylic amine or a related alkene.

Asymmetric dihydroxylation of the double bond to introduce the two hydroxyl groups with controlled stereochemistry.

Selective protection and/or manipulation of the diol to achieve the desired 4-hydroxy functionality.

Protection of the amino group with a Boc group.

| Precursor Type | Key Reaction | Key Reagents |

| Hydroxy Precursor | Deoxyfluorination | DAST, Deoxo-Fluor |

| Fluoroalkene Precursor | Asymmetric Dihydroxylation | OsO4, Chiral Ligand (e.g., (DHQD)2PHAL) |

Preparation of Related Fluorinated tert-Butyl Carbamates

The synthesis of structurally related fluorinated tert-butyl carbamates provides valuable insights into the methodologies applicable to the target molecule. For example, the synthesis of β-amino-α-fluoro esters has been achieved through diastereoselective fluorination of enantiopure β-amino enolates. flinders.edu.au This approach, involving the conjugate addition of a chiral lithium amide followed by fluorination, could be adapted to a four-carbon system.

Furthermore, methods for the synthesis of fluorinated amino acids, which are precursors to the corresponding carbamates, are well-documented. These include electrophilic fluorination of dipeptides bearing a chiral amino acid and the use of chiral N-F reagents. escholarship.org The knowledge gained from these syntheses, particularly concerning the stereocontrol of fluorination in the presence of an amino or protected amino group, is directly relevant to the synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate.

Stereoselective and Enantioselective Synthesis of Fluoro-Hydroxybutylamine Scaffolds

Achieving high levels of stereocontrol is a critical aspect of the synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, which contains two adjacent stereocenters. Both chiral auxiliary-based methods and asymmetric catalysis have been successfully employed to control the absolute and relative stereochemistry of the fluoro and hydroxyl groups.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in stereoselective alkylations and aldol (B89426) reactions. santiago-lab.comresearchgate.netyoutube.com

In the context of synthesizing the target molecule, an Evans auxiliary could be attached to a suitable carboxylic acid precursor. Subsequent diastereoselective reactions, such as an aldol reaction to introduce the hydroxyl group followed by a fluorination step, would be directed by the chiral auxiliary. The auxiliary can then be cleaved to reveal the desired enantiomerically enriched product.

A plausible synthetic sequence using an Evans auxiliary might involve:

Acylation of an Evans oxazolidinone with a suitable carboxylic acid derivative.

Diastereoselective enolate formation and reaction with an electrophile to set one stereocenter.

Introduction of the second stereocenter (either fluorine or hydroxyl) under the directing influence of the chiral auxiliary.

Removal of the chiral auxiliary.

| Chiral Auxiliary | Key Application | Stereochemical Control |

| Evans Oxazolidinone | Asymmetric Aldol Reaction, Asymmetric Alkylation | High diastereoselectivity |

| Camphorsultam | Asymmetric Michael Addition, Asymmetric Cyclizations | High diastereoselectivity |

Asymmetric Catalysis in Fluorination and Hydroxylation Reactions

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Asymmetric Fluorination:

Catalytic asymmetric fluorination of alkenes is a powerful strategy for introducing fluorine with high enantioselectivity. For example, chiral anion phase-transfer catalysis has been used for the asymmetric fluorinative dearomatization of tryptamine (B22526) derivatives. researchgate.net This type of catalysis could potentially be applied to the fluorocyclization of an appropriate unsaturated amine precursor. Organocatalysis, using chiral amines or phosphoric acids, has also been employed for the asymmetric α-fluorination of carbonyl compounds, which can then be converted to the desired fluoro-alcohol.

Asymmetric Hydroxylation:

The Sharpless Asymmetric Dihydroxylation is a premier example of catalytic asymmetric hydroxylation. wikipedia.orgalfa-chemistry.comnih.gov This reaction can be used to introduce two adjacent hydroxyl groups onto a double bond with excellent enantioselectivity. For the synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, this reaction could be applied to a fluorinated alkene precursor. The resulting diol could then be selectively functionalized to yield the target molecule.

More recently, catalytic asymmetric osmium-free dihydroxylation methods have been developed, offering a less toxic alternative. researchgate.net Additionally, enantioselective hydroxylation at unactivated C-H bonds is an emerging field that could provide novel routes to chiral alcohols. nih.gov

| Catalytic Reaction | Catalyst Type | Substrate | Product |

| Asymmetric Fluorination | Chiral Phase-Transfer Catalyst, Chiral Amine, Chiral Phosphoric Acid | Alkene, Carbonyl Compound | Chiral Fluorinated Compound |

| Asymmetric Dihydroxylation | Osmium/Chiral Ligand, Manganese/Chiral Ligand | Alkene | Chiral Vicinal Diol |

Diastereoselective Control in Fluorinated Amino Alcohol Synthesis

The stereoselective synthesis of fluorinated amino alcohols, such as tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, presents a significant challenge in synthetic organic chemistry due to the need to control two adjacent stereocenters, one bearing a fluorine atom and the other a hydroxyl group. The development of methodologies that allow for high diastereoselectivity is crucial for the synthesis of enantiomerically pure compounds for various applications. Research in this area has focused on the diastereoselective reduction of fluorinated β-amino ketones or their corresponding keto ester precursors.

The control of diastereoselectivity in the reduction of a carbonyl group adjacent to a stereocenter is often governed by the principles of Felkin-Anh or chelation-controlled models. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, leading to either the syn or anti diastereomer.

A key precursor for the synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is a protected δ-amino-γ-keto ester. The diastereoselective reduction of such a precursor can be achieved using various boron- and aluminum-based reducing agents. For instance, the reduction of a structurally similar N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester has been shown to proceed with high diastereoselectivity. Under chelation control, using a bulky reducing agent like LiAlH(O-t-Bu)₃ in ethanol (B145695) at low temperatures, the anti diastereomer is predominantly formed. Conversely, employing a non-chelating reducing agent such as NB-Enantride® (a trialkylborohydride) in a non-polar solvent like THF, favors the formation of the syn diastereomer under Felkin-Anh control. nih.gov

These findings provide a strong basis for predicting the diastereoselective reduction of the corresponding saturated fluorinated γ-keto ester, tert-butyl (3-fluoro-4-oxobutyl)carbamate. The presence of the fluorine atom at the α-position to the carbonyl can influence the electronic and steric properties of the substrate, potentially enhancing the diastereoselectivity of the reduction.

Below is a data table summarizing the expected diastereoselectivity in the reduction of a model N-Boc-protected δ-amino-γ-keto ester, which serves as an analogue for the synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate.

Table 1: Diastereoselective Reduction of a Model N-Boc-Protected δ-Amino-γ-Keto Ester

| Reducing Agent | Solvent | Temperature (°C) | Control Model | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|---|

| LiAlH(O-t-Bu)₃ | EtOH | -78 | Chelation | >95:5 | 80 |

Data based on the reduction of a structurally similar dipeptidomimetic as reported in the literature. nih.gov

Furthermore, chemoenzymatic methods offer a powerful alternative for achieving high stereoselectivity. The use of ketoreductases for the reduction of fluorinated ketones can provide access to specific diastereomers with high enantiomeric and diastereomeric purity, often under mild reaction conditions. This approach is particularly attractive for the synthesis of chiral fluorinated building blocks.

Chemical Transformations and Reactivity of Tert Butyl N 3 Fluoro 4 Hydroxybutyl Carbamate

Reactions of the Hydroxyl Group

The primary hydroxyl group in tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can undergo a variety of chemical transformations common to primary alcohols, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be acylated to form esters. Standard esterification conditions can be employed, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis.

Acylation with Acyl Halides/Anhydrides: This is a common method for ester formation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide or carboxylic acid byproduct.

| Reagent | Base | Product |

| Acetyl chloride | Pyridine | tert-butyl N-(4-acetoxy-3-fluorobutyl)carbamate |

| Benzoyl chloride | Triethylamine | tert-butyl N-(4-(benzoyloxy)-3-fluorobutyl)carbamate |

| Acetic anhydride | DMAP (cat.) | tert-butyl N-(4-acetoxy-3-fluorobutyl)carbamate |

Etherification: The formation of ethers from the primary hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Williamson Ether Synthesis: A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The subsequent reaction with an alkyl halide, like methyl iodide or benzyl (B1604629) bromide, yields the corresponding ether.

| Reagent | Base | Product |

| Methyl iodide | Sodium hydride | tert-butyl N-(3-fluoro-4-methoxybutyl)carbamate |

| Benzyl bromide | Sodium hydride | tert-butyl N-(4-(benzyloxy)-3-fluorobutyl)carbamate |

Oxidation Protocols

The primary hydroxyl group of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

| Reagent | Product |

| Pyridinium chlorochromate (PCC) | tert-butyl N-(3-fluoro-4-oxobutyl)carbamate |

| Dess-Martin periodinane (DMP) | tert-butyl N-(3-fluoro-4-oxobutyl)carbamate |

| Swern Oxidation | tert-butyl N-(3-fluoro-4-oxobutyl)carbamate |

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Examples of such reagents include potassium permanganate (B83412) (KMnO4), chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), or ruthenium tetroxide (RuO4).

| Reagent | Product |

| Potassium permanganate (KMnO4) | 4-((tert-butoxycarbonyl)amino)-2-fluorobutanoic acid |

| Jones Reagent (CrO3/H2SO4) | 4-((tert-butoxycarbonyl)amino)-2-fluorobutanoic acid |

Nucleophilic Substitution Reactions

For the hydroxyl group to participate in nucleophilic substitution reactions, it must first be converted into a good leaving group. This is because the hydroxide (B78521) ion (OH-) is a poor leaving group.

Conversion to Sulfonate Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These are excellent leaving groups. The alcohol is reacted with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine.

| Reagent | Base | Intermediate |

| p-Toluenesulfonyl chloride | Pyridine | tert-butyl N-(3-fluoro-4-(tosyloxy)butyl)carbamate |

| Methanesulfonyl chloride | Triethylamine | tert-butyl N-(3-fluoro-4-((methylsulfonyl)oxy)butyl)carbamate |

Once the tosylate or mesylate is formed, it can be readily displaced by a variety of nucleophiles in an SN2 reaction.

| Nucleophile | Product |

| Sodium azide (B81097) (NaN3) | tert-butyl N-(4-azido-3-fluorobutyl)carbamate |

| Sodium cyanide (NaCN) | tert-butyl N-(4-cyano-3-fluorobutyl)carbamate |

| Lithium bromide (LiBr) | tert-butyl N-(4-bromo-3-fluorobutyl)carbamate |

Transformations of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Acid-Catalyzed Deprotection Mechanisms

The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis. Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid are typically used. nih.gov

The mechanism involves the following steps:

Protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid.

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

The tert-butyl cation can be trapped by a nucleophile or can eliminate a proton to form isobutene.

The carbamic acid intermediate is unstable and readily decarboxylates (loses CO2) to yield the free amine.

Commonly used acidic conditions for Boc deprotection are summarized in the table below.

| Reagent | Solvent |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) |

| Hydrochloric acid (HCl) | 1,4-Dioxane, Methanol (B129727), or Ethyl acetate (B1210297) |

| Sulfuric acid | tert-Butyl acetate |

Orthogonal Deprotection Strategies

In the synthesis of complex molecules with multiple functional groups, it is often necessary to use protecting groups that can be removed selectively without affecting others. This is known as an orthogonal protection strategy. The Boc group is a key component of many such strategies due to its acid lability, which contrasts with the stability of other protecting groups under acidic conditions.

For instance, the Boc group can be selectively removed in the presence of a benzyloxycarbonyl (Cbz or Z) group, which is typically cleaved by hydrogenolysis. Similarly, a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, will remain intact during the acidic cleavage of a Boc group.

The following table illustrates the orthogonality of the Boc group with other common amine protecting groups.

| Protecting Group | Cleavage Condition | Orthogonal to Boc? |

| Benzyloxycarbonyl (Cbz) | H2, Pd/C (Hydrogenolysis) | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (Base) | Yes |

| Acetyl (Ac) | Acid or base hydrolysis (often harsher conditions than Boc deprotection) | Partial/Conditional |

This orthogonality allows for the sequential deprotection of different amino groups within the same molecule, enabling the synthesis of complex structures such as peptides and other polyfunctional compounds.

Transcarbamation Reactions

Transcarbamation involves the transfer of the carbamate group from the nitrogen atom to another nucleophile. In the case of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, this would typically involve the displacement of the 3-fluoro-4-hydroxybutylamine moiety. While direct studies on this specific compound are not prevalent, the reactivity of N-Boc protected amines is well-documented and allows for informed predictions.

Generally, the Boc group is valued for its stability under a range of conditions, making it a widely used protecting group in organic synthesis. organic-chemistry.org However, under specific conditions, the carbamate can undergo reactions with nucleophiles. One potential pathway for transcarbamation is through the in-situ generation of an isocyanate intermediate. This can be achieved by treating the N-Boc protected amine with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then readily reacts with various nucleophiles, including Grignard reagents, to form new amides. nih.gov This suggests that a similar approach could lead to the transfer of the carbamoyl (B1232498) group to other amines or alcohols.

The reverse reaction, the deprotection of the Boc group, is more common and provides insight into the conditions that might favor transcarbamation. The Boc group is susceptible to cleavage under acidic conditions, which proceed via the formation of a tert-butyl cation. acsgcipr.org Additionally, thermolytic cleavage can be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents, often accelerated by microwave irradiation. researchgate.netresearchgate.net These conditions could potentially facilitate a reaction with a nucleophilic solvent or another added nucleophile, leading to a transcarbamation.

The table below summarizes conditions that are known to facilitate the cleavage of the Boc group, which could be adapted for transcarbamation reactions with a suitable nucleophile.

| Reagent/Condition | Solvent | Temperature | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard acidic deprotection. acsgcipr.org |

| Hydrochloric Acid (HCl) | 1,4-Dioxane / Methanol | Room Temperature | Common acidic deprotection. |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux / Microwave | Thermolytic cleavage. researchgate.net |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Reflux / Microwave | Thermolytic cleavage. researchgate.net |

| 2-Chloropyridine / Tf₂O, then Nu⁻ | Dichloromethane (DCM) | Room Temperature | In-situ isocyanate formation for reaction with nucleophiles (Nu⁻). nih.gov |

Reactivity Pertaining to the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant chemical stability to organofluorine compounds. nih.gov

Stability of the C-F Bond in Various Reaction Conditions

The aliphatic C-F bond in tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is non-activated, meaning it is not adjacent to a π-system or an electron-withdrawing group that would facilitate its cleavage. Consequently, this bond is expected to be highly stable under a wide range of reaction conditions, including those typically used for modifying the carbamate or alcohol functionalities (e.g., mild acidic or basic hydrolysis, oxidation of the alcohol).

Cleavage of such a strong, non-activated C-F bond typically requires harsh conditions. Methods for C-F bond activation often involve:

Lewis acids: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating nucleophilic displacement. researchgate.netresearchgate.net

Transition-metal catalysis: Various transition metals can insert into the C-F bond, enabling further functionalization. nih.govmdpi.com

Photoredox catalysis: Visible light photoredox catalysis can be used to generate radical intermediates that lead to C-F bond cleavage. nih.gov

The presence of the neighboring hydroxyl group in tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate could potentially influence the C-F bond stability through intramolecular hydrogen bonding or by participating in anchimeric assistance under certain conditions. However, in general, the C-F bond would remain intact during most common organic transformations. The relative inertness of the C-F bond is a key feature of the reactivity profile of this molecule.

Potential for C-F Bond Functionalization

Despite its high stability, the functionalization of the C-F bond in tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is theoretically possible, albeit challenging. The strategies for C-F bond activation mentioned previously could be employed.

One intriguing possibility for functionalization arises from the presence of the adjacent hydroxyl group. Intramolecular nucleophilic substitution (S_N2) reactions to displace fluoride (B91410) are known to be more facile than their intermolecular counterparts due to the proximity effect. cas.cn Upon deprotonation of the hydroxyl group to form an alkoxide, it is conceivable that an intramolecular attack on the carbon bearing the fluorine could occur, leading to the formation of a cyclic ether (an oxetane). This type of reaction is influenced by the ring size to be formed and the conformational disposition of the reacting centers.

The table below outlines potential strategies for the functionalization of the C-F bond, based on methodologies developed for other aliphatic fluorides.

| Strategy | Reagents/Catalysts | Potential Product | Comments |

| Lewis Acid-Mediated Substitution | Strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃) + Nucleophile | Substituted product | Harsh conditions are likely required. researchgate.netresearchgate.net |

| Transition-Metal-Catalyzed Cross-Coupling | Pd, Ni, or Co catalysts + Grignard or boronic acid reagents | Alkylated or arylated product | Requires specific catalytic systems. nih.govmdpi.com |

| Photoredox-Catalyzed Radical Reactions | Photocatalyst (e.g., Ir or Ru complex) + Radical precursor | Functionalized product via radical intermediate | Mild conditions but requires specific setup. nih.gov |

| Intramolecular Cyclization | Base (e.g., NaH, KOtBu) | 2-(aminomethyl)-3-fluorooxetane derivative | Relies on the nucleophilicity of the adjacent hydroxyl group. cas.cn |

Synthetic Utility and Application As a Building Block

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The strategic placement of fluorine in organic molecules can significantly alter their biological properties, including metabolic stability and binding affinity. As a chiral fluorinated building block, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can serve as a key starting material for more elaborate structures. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing a handle for chain extension or coupling reactions. The Boc-protected amine can be deprotected and engaged in amide bond formation or reductive amination. The fluorine atom remains as a stable substituent that modulates the electronics and conformation of the final molecule.

Role in the Construction of Fluorinated Amino Acid and Peptidomimetic Analogues

Fluorinated amino acids are crucial components in drug design, capable of enhancing the stability and efficacy of peptides. researchgate.netrsc.org The structure of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is well-suited for conversion into fluorinated γ-amino acid analogues. A typical synthetic route would involve the oxidation of the primary hydroxyl group to a carboxylic acid. The resulting molecule would be a γ-amino acid derivative with a fluorine atom at the β-position relative to the new carboxyl group.

Incorporating such fluorinated amino acids can lead to peptidomimetics with improved properties. The fluorine atom can influence peptide folding and increase resistance to enzymatic degradation.

Table 1: Potential Transformations for Amino Acid Synthesis

| Starting Functional Group | Transformation | Resulting Functional Group |

|---|---|---|

| Primary Alcohol (-CH₂OH) | Oxidation | Carboxylic Acid (-COOH) |

Derivatization for Scaffold Diversity and Library Synthesis

The distinct reactivity of the alcohol and the protected amine allows for selective modification, making this compound a suitable scaffold for creating chemical libraries. The hydroxyl group can be converted into a wide range of functional groups, including ethers, esters, and azides, through well-established synthetic protocols. Subsequently, the Boc-group can be removed to expose the amine for further reactions, such as acylation or alkylation. This sequential derivatization enables the rapid generation of a diverse set of molecules from a single, fluorinated core structure, which is a key strategy in drug discovery to explore structure-activity relationships.

Intermediate in Heterocycle Synthesis

The 1,4-amino alcohol relationship within the molecule's backbone makes it an ideal precursor for the synthesis of saturated nitrogen-containing heterocycles, such as fluorinated pyrrolidines. Following the deprotection of the Boc group, the resulting primary amine can undergo an intramolecular cyclization with a modified hydroxyl group (e.g., converted to a leaving group like a tosylate or mesylate). This process, known as intramolecular nucleophilic substitution, would yield a 3-fluoropyrrolidine ring system. Such fluorinated heterocycles are prevalent motifs in many biologically active compounds.

Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the tert-butyl group, the butyl chain, the hydroxyl group, and the amine proton.

The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.4 ppm due to their chemical equivalence and the absence of adjacent protons. The protons of the butyl chain will present more complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene (B1212753) group adjacent to the nitrogen (C1-H₂) would likely resonate around 3.1-3.3 ppm, appearing as a multiplet. The protons on the carbon bearing the fluorine (C3-H) and the adjacent methylene group (C2-H₂) will show complex multiplets due to diastereotopicity and coupling to the fluorine atom. The methylene group attached to the hydroxyl group (C4-H₂) is expected to be a multiplet around 3.6-3.8 ppm. The hydroxyl (-OH) and amine (-NH) protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| -C(CH₃)₃ | ~1.4 | s (singlet) | N/A |

| -CH₂-NH- | ~3.1-3.3 | m (multiplet) | J(H,H) |

| -NH- | Variable | br s (broad singlet) | N/A |

| -CH₂-CHF- | ~1.7-1.9 | m (multiplet) | J(H,H), J(H,F) |

| -CHF- | ~4.4-4.6 | dm (doublet of multiplets) | ¹J(H,F) ~47 |

| -CH₂-OH | ~3.6-3.8 | m (multiplet) | J(H,H), J(H,F) |

| -OH | Variable | br s (broad singlet) | N/A |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is expected to show distinct signals for each of the unique carbon atoms.

The carbonyl carbon of the carbamate (B1207046) group is anticipated to resonate in the downfield region, around 156 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear at approximately 80 ppm and 28 ppm, respectively. The carbons of the butyl chain will have their chemical shifts influenced by the neighboring fluorine, oxygen, and nitrogen atoms. The carbon atom bonded to the fluorine will exhibit a characteristic splitting into a doublet due to one-bond carbon-fluorine coupling (¹J(C,F)), with an expected large coupling constant. The adjacent carbons will also show smaller C-F couplings.

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| -C(CH₃)₃ | ~80 | s (singlet) | N/A |

| -C(CH₃)₃ | ~28 | q (quartet) | N/A |

| -C=O | ~156 | s (singlet) | N/A |

| -CH₂-NH- | ~40 | t (triplet) | ²J(C,F) |

| -CH₂-CHF- | ~30 | t (triplet) | ³J(C,F) |

| -CHF- | ~90 | d (doublet) | ¹J(C,F) ~170 |

| -CH₂-OH | ~65 | d (doublet) | ²J(C,F) |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, the ¹⁹F NMR spectrum would provide direct information about the chemical environment of the fluorine atom. A single resonance is expected, which will be split into a multiplet due to coupling with the protons on the same carbon and adjacent carbons. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, with a molecular weight of 207.25 g/mol , a high-resolution mass spectrum would show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for carbamates include the loss of the tert-butyl group or isobutylene, and cleavage of the butyl chain.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method would likely be suitable for this compound. The choice of a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid, would be appropriate. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, the direct analysis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate by GC presents challenges due to the presence of a polar hydroxyl group and the thermal lability of the tert-butoxycarbonyl (Boc) protecting group. The high temperatures typically employed in GC can lead to the degradation of the Boc group, resulting in inaccurate quantification and the appearance of impurity peaks.

To overcome these limitations, a derivatization step is necessary prior to GC analysis. The primary goal of derivatization is to convert the non-volatile and thermally labile analyte into a more volatile and stable derivative suitable for GC. For compounds containing hydroxyl groups, silylation is a widely employed and effective derivatization technique.

Derivatization: Silylation

The hydroxyl group of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can be converted to a trimethylsilyl (B98337) (TMS) ether. This is typically achieved by reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in an appropriate solvent. The resulting TMS ether is significantly more volatile and thermally stable than the parent alcohol, allowing for sharp and symmetrical peaks in the chromatogram.

A general procedure for the silylation of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate would involve dissolving the sample in a suitable solvent (e.g., acetonitrile) and adding the silylating reagent. The reaction mixture is then heated to ensure complete derivatization before injection into the GC system.

Instrumentation and Analytical Conditions

The analysis of the silylated derivative is typically performed using a gas chromatograph equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. A capillary column with a non-polar or medium-polarity stationary phase is generally suitable for the separation.

Below are the proposed GC-FID conditions for the analysis of the silylated derivative of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, based on established methods for similar derivatized amino alcohols.

Table 1: Proposed Gas Chromatography (GC-FID) Parameters for the Analysis of Silylated tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate

| Parameter | Value |

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent) |

| 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | - Initial Temperature: 100 °C, hold for 2 min |

| - Ramp: 10 °C/min to 280 °C | |

| - Final Hold: 5 min at 280 °C | |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL |

Under these conditions, the silylated derivative of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate would elute as a sharp peak, allowing for accurate quantification and purity assessment against a calibrated standard. The retention time would be specific to the derivatized compound under the defined chromatographic conditions.

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of a chiral center at the carbon atom bearing the fluorine atom, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can exist as a pair of enantiomers. The determination of the enantiomeric excess (% ee) is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the definitive method for the separation and quantification of enantiomers.

Chiral Stationary Phases (CSPs)

The key to a successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). For N-Boc protected amino alcohols and related fluorinated compounds, macrocyclic glycopeptide-based and polysaccharide-based CSPs have demonstrated excellent enantioselectivity.

Macrocyclic Glycopeptide CSPs: These CSPs, which include selectors like vancomycin, teicoplanin, and teicoplanin aglycone, are known for their broad enantioselectivity. They can separate a wide range of chiral compounds, including N-protected amino acids and fluorinated molecules. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Polysaccharide-based CSPs: These are some of the most widely used CSPs and are based on derivatives of cellulose (B213188) or amylose, such as the CHIRALPAK® series of columns. They offer high enantioselectivity for a broad range of compounds and are compatible with a variety of mobile phases.

Chromatographic Conditions

Both reversed-phase and polar organic mobile phases can be effective for the chiral separation of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate. The choice of mobile phase will depend on the specific CSP used and the desired retention and resolution.

Reversed-Phase Mode: A mixture of water and an organic modifier like methanol or acetonitrile is used. Additives such as triethylammonium (B8662869) acetate (B1210297) (TEAA) are often included to improve peak shape and resolution.

Polar Organic Mode: This mode employs mixtures of polar organic solvents, such as ethanol (B145695), isopropanol, and acetonitrile.

Supercritical Fluid Chromatography (SFC) offers a faster and often more efficient alternative to HPLC for chiral separations. SFC uses supercritical carbon dioxide as the main mobile phase component, often with a small amount of an alcohol modifier.

The following table outlines representative chiral chromatography conditions for determining the enantiomeric excess of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate.

Table 2: Representative Chiral Chromatography Parameters for Enantiomeric Excess Determination

| Parameter | Chiral HPLC (Reversed-Phase) | Chiral SFC |

| Column | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Polysaccharide-based (e.g., CHIRALPAK® AD-H) |

| 250 mm x 4.6 mm ID, 5 µm particle size | 250 mm x 4.6 mm ID, 5 µm particle size | |

| Mobile Phase | Water/Methanol (e.g., 60:40 v/v) with 0.1% TEAA | CO₂/Methanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 35 °C |

| Detector | UV at 210 nm | UV at 210 nm |

| Injection Volume | 10 µL | 5 µL |

| Back Pressure | N/A | 150 bar |

Under optimized chiral chromatographic conditions, the two enantiomers of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate will be separated into two distinct peaks. The enantiomeric excess can then be calculated from the relative peak areas.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate have been identified in the reviewed literature.

In a typical DFT study, researchers would calculate various electronic properties to predict the molecule's behavior. These properties would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP) map. The HOMO-LUMO gap is a key indicator of chemical reactivity, while the MEP map helps in identifying sites susceptible to electrophilic and nucleophilic attack. acs.orgresearchgate.net Such calculations are foundational for understanding reaction mechanisms and designing new synthetic pathways. researchgate.net

Conformational Analysis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate

There are no specific published studies on the conformational analysis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate.

Conformational analysis is a critical computational method for understanding the three-dimensional structure and flexibility of a molecule. libretexts.org For a flexible molecule like tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, this analysis would involve calculating the potential energy surface by rotating the molecule around its single bonds. libretexts.org This process identifies various low-energy conformers (stable spatial arrangements) and the energy barriers for interconversion between them. The presence of a fluorine atom and a hydroxyl group would likely lead to specific intramolecular interactions, such as hydrogen bonding, which significantly influence the preferred conformations and, consequently, the molecule's biological activity and physical properties. nih.gov Studies on similar flexible fluoroalcohols have shown that a complex conformational landscape can arise from the interplay of various non-covalent interactions. rsc.orgresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Specific computational models elucidating the reaction mechanisms involving tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate are not available in the scientific literature.

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the energy profile of a reaction, including the structures of reactants, transition states, and products, chemists can gain insight into reaction kinetics and thermodynamics. For tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, this could involve modeling its synthesis or its subsequent reactions, such as cyclization to form a fluorinated heterocyclic compound. DFT calculations are often employed to determine the activation energies, which helps in predicting the feasibility and rate of a proposed reaction pathway. hokudai.ac.jp

Prediction of Spectroscopic Parameters

There are no published computational studies that predict the spectroscopic parameters (e.g., NMR, IR) of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate.

Computational chemistry methods, particularly DFT, are frequently used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. nih.gov Calculations can provide theoretical values for 1H, 13C, and 19F NMR chemical shifts, as well as the vibrational frequencies corresponding to peaks in an infrared (IR) spectrum. Comparing these predicted spectra with experimental data helps to confirm the structure of the molecule. For fluorinated compounds, the prediction of 19F NMR shifts is particularly valuable. nih.gov

Patent Landscape and Intellectual Property Analysis

Overview of Patents Referencing the Synthesis of Fluorinated N-Boc Protected Amines

The synthesis of fluorinated N-Boc protected amines is a critical step in the preparation of many active pharmaceutical ingredients (APIs). The N-Boc group serves as a versatile protecting group for amines, which is stable under a wide range of reaction conditions but can be readily removed when needed. The introduction of a fluorine atom into these structures adds a layer of synthetic complexity that is often the subject of patent claims.

Patents in this domain generally cover novel synthetic routes that offer advantages such as improved yields, higher purity, stereoselectivity, and more environmentally friendly reaction conditions. For instance, methods for the fluorination of organic compounds, which can be applied to N-Boc protected amines, are a significant area of patent activity. These patents often describe new fluorinating agents or catalytic systems that allow for the selective introduction of fluorine into a molecule without affecting other functional groups.

While a direct patent for the synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is not readily identifiable, the synthesis of structurally similar compounds is well-documented in the patent literature. For example, Chinese patent CN105566166A discloses a preparation method for tert-butyl (3R, 4S, 5S)-5-hydroxy-3-methyl-7-octenyl-4-carbamate, highlighting the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide in a Barbier reaction to achieve high diastereoselectivity. google.com This indicates a focus on stereocontrolled synthesis of N-Boc protected amino alcohols.

Another relevant patent, CN102020589B, describes the preparation of a tert-butyl carbamate (B1207046) derivative, specifically (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, as a key intermediate in the synthesis of the anti-epileptic drug Lacosamide. google.com This patent underscores the importance of N-Boc protected amino alcohols in the pharmaceutical industry.

The following interactive table summarizes key patents related to the synthesis of N-Boc protected amino alcohols and fluorinated carbamates, providing a glimpse into the broader patent landscape.

| Patent Number | Title | Key Innovation | Relevance to Fluorinated N-Boc Protected Amines |

|---|---|---|---|

| CN105566166A | Preparation method of tert-butyl (3R, 4S, 5S)-5-hydroxy-3-methyl-7-ocentyl-4-carbamate | Stereoselective synthesis of a complex N-Boc protected amino alcohol via a Barbier reaction. google.com | Demonstrates patenting of specific stereoisomers of N-Boc protected amino alcohols, a strategy likely applicable to fluorinated analogs. |

| CN102020589B | Tert-butyl carbamate derivative and preparation method and application thereof | Describes the synthesis of an N-Boc protected serine derivative as an intermediate for the drug Lacosamide. google.com | Highlights the commercial importance of N-Boc protected amino alcohols as pharmaceutical intermediates. |

| US Patent 9,718,795 B2 | Process for the preparation of Cariprazine and intermediates thereof | Details the synthesis of N-Boc protected amines as key intermediates in the preparation of the antipsychotic drug Cariprazine. googleapis.com | Illustrates the role of N-Boc protected amines in the synthesis of complex pharmaceutical compounds. |

Patent-Disclosed Applications as Intermediates in Advanced Synthesis

The primary value of compounds like tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate in the patent literature lies in their utility as intermediates for the synthesis of more complex and often biologically active molecules. The combination of a protected amine, a hydroxyl group, and a fluorine atom makes this molecule a versatile building block.

Patents often claim not just the final active compound but also key intermediates and the synthetic routes used to produce them. This strategy provides broader intellectual property protection. For example, a patent for a new antiviral drug might include claims covering a fluorinated amino alcohol intermediate that is essential for its synthesis.

The patent EP 3630724 B1, which describes substituted indoline (B122111) derivatives as dengue viral replication inhibitors, exemplifies this. The synthesis of these complex molecules involves the use of intermediates that share structural motifs with tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, such as protected amines and functionalized side chains. googleapis.com

The application of a tert-butyl carbamate derivative as an intermediate in the synthesis of a key synthon for aplysiatoxin, a potent biological agent, is detailed in patent CN105566166A. google.com This further illustrates the role of such compounds in accessing complex natural product analogs.

The following table provides examples of patent-disclosed applications of N-Boc protected intermediates in the synthesis of advanced molecules.

| Patent Number | Final Product/Application Area | Role of the N-Boc Intermediate |

|---|---|---|

| CN102020589B | Lacosamide (antiepileptic drug) | A key intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is used in the synthesis. google.com |

| CN105566166A | Synthon of Aplysiatoxin | tert-butyl (3R, 4S, 5S)-5-hydroxy-3-methyl-7-ocentyl-4-carbamate is a crucial intermediate. google.com |

| US Patent 9,718,795 B2 | Cariprazine (antipsychotic drug) | N-Boc protected trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine is a key intermediate. googleapis.com |

| EP 3630724 B1 | Dengue Viral Replication Inhibitors | Complex substituted indoline derivatives are synthesized using intermediates with protected amine functionalities. googleapis.com |

Trends in Patenting Fluorinated Carbamate Derivatives

The patenting of fluorinated carbamate derivatives is a dynamic field, with several discernible trends. One major trend is the focus on developing more efficient and selective fluorination methods. As the demand for complex fluorinated molecules grows, so does the need for synthetic methods that can introduce fluorine atoms into specific positions within a molecule with high precision.

Another significant trend is the increasing number of patents for chiral fluorinated building blocks. The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, there is a strong emphasis on developing enantiomerically pure fluorinated intermediates, including N-Boc protected amino alcohols.

Furthermore, there is a growing interest in the patenting of fluorinated carbamates for applications beyond pharmaceuticals. These include advanced materials, such as polymers and liquid crystals, where the unique properties of fluorine can be exploited to create materials with desirable characteristics.

Finally, the patent landscape reflects a move towards "greener" chemistry. There is an increasing number of patents that describe more environmentally friendly synthetic routes, such as those that use less hazardous reagents, reduce waste, and are more energy-efficient.

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Fluorination Reactions

The synthesis of fluorinated compounds is often challenging, requiring specialized reagents and conditions. pharmtech.com A significant research thrust is the development of safer, more efficient, and environmentally benign fluorination methods. Traditional approaches can involve hazardous reagents, but modern chemistry is shifting towards more manageable alternatives.

Electrophilic fluorinating agents like Selectfluor have become common in the pharmaceutical industry, bypassing dangerous fluorine processing steps and making the production of drugs containing fluorine cheaper and safer. pharmtech.com More recently, novel reagents have been designed to overcome long-standing challenges. For instance, N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) has been developed for the high-yield fluorination of highly basic carbanions, a task that was previously problematic. digitellinc.com This reagent is stable, easy to handle, and can be prepared from industry-preferred fluorine sources, making it suitable for large-scale production. digitellinc.com Another innovative approach is the discovery of self-sustaining fluorination-deprotonation reaction cycles that require only a catalytic amount of a base, reducing the need for stoichiometric strong bases or metals. digitellinc.com

These advancements could streamline the synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate by providing more effective ways to introduce the fluorine atom onto the butyl chain precursor.

| Method | Key Features | Potential Impact on Synthesis |

|---|---|---|

| Use of Selectfluor | Commercially available electrophilic agent; bypasses hazardous fluorine gas. pharmtech.com | Safer and more cost-effective production of fluorinated intermediates. pharmtech.com |

| N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) | Effective for highly basic carbanions; stable and easy to handle. digitellinc.com | Enables high-yield fluorination of challenging precursors. digitellinc.com |

| Self-Sustaining Catalytic Fluorination | Requires only catalytic amounts of a base, reducing waste. digitellinc.com | More sustainable and environmentally friendly synthesis route. digitellinc.com |

Chemoenzymatic and Biocatalytic Approaches for Fluorine Introduction and Modification

Nature's toolkit for creating carbon-fluorine bonds is extremely limited, making biocatalysis a formidable challenge in organofluorine chemistry. chemrxiv.org However, recent breakthroughs in enzyme engineering and directed evolution are opening new avenues for the chemoenzymatic synthesis of chiral organofluorine compounds. nih.gov

Researchers have successfully repurposed non-heme iron enzymes, such as 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), to catalyze unnatural enantioselective C(sp³)–H fluorination. chemrxiv.orgchemistryviews.org Through directed evolution, an engineered ACCO enzyme displayed a 200-fold increase in activity and excellent enantioselectivity, enabling the gram-scale preparation of enantioenriched organofluorides. nih.govchemistryviews.org This biocatalytic method represents a rare approach for catalytic asymmetric C(sp³)–H fluorination. nih.gov

This strategy could be applied to the synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate to introduce the fluorine atom with high stereocontrol, yielding a specific enantiomer which can be critical for biological applications. Other chemoenzymatic strategies involve designing hybrid polyketide synthase (PKS) enzymes that can incorporate fluorinated precursors during biosynthesis, further expanding the possibilities for creating complex fluorinated molecules. researchgate.netnih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing, including enhanced safety, better process control, improved heat transfer, and higher throughput. acs.orgmdpi.com These benefits are particularly relevant for fluorination reactions, which can be highly energetic and involve hazardous materials. pharmtech.com

The use of continuous-flow reactors for direct fluorination processes, even with challenging reagents like fluorine gas, has been successfully demonstrated. acs.org By using narrow-bore tube reactors, excellent gas-liquid mixing can be achieved, leading to high-purity products in a safe and controlled manner. acs.org This technology has been applied to the pilot-scale synthesis of essential medicines like flucytosine. acs.orgd-nb.info The application of a continuous-flow approach is being actively investigated for a variety of fluorination strategies, which could lead to improved methods for producing a wide range of fluorinated compounds. pharmtech.com A flow process for synthesizing a different fluorinated tert-butyl carbamate (B1207046) derivative has already been shown to achieve a much higher yield in a fraction of the time compared to the batch process. researchgate.net This suggests that an end-to-end continuous synthesis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is a feasible and highly attractive prospect.

Advanced Spectroscopic Techniques for Dynamic Process Analysis (e.g., VT-NMR of carbamate bond rotation)

The carbamate functional group exhibits a fascinating dynamic process: restricted rotation around the carbon-nitrogen (C–N) bond due to its partial double-bond character. mst.edund.edu This phenomenon often results in the presence of two distinct rotational isomers (rotamers), typically designated as E and Z, which can be observed and studied using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. mst.eduacs.org

At low temperatures, the interconversion between these rotamers is slow on the NMR timescale, allowing for the observation of separate signals for each isomer. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. researchgate.net By analyzing these changes, the energy barrier (ΔG‡) for the C–N bond rotation can be calculated. mst.eduacs.org A VT-NMR study on the closely related N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate determined the rotational barrier to be approximately 15.65 kcal/mol. mst.edu Similar VT-NMR analysis of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate would provide crucial information about its conformational dynamics.

Furthermore, the presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy. This technique is highly sensitive and offers a large spectral range with minimal background interference, making it a powerful tool for structure elucidation, reaction monitoring, and purity analysis of fluorinated compounds. nih.govspectralservice.denih.gov Combining VT-¹H NMR and ¹⁹F NMR would offer a comprehensive analytical approach for dynamic process analysis. nih.gov

| Technique | Information Gained | Relevance to Compound |

|---|---|---|

| Variable Temperature (VT) ¹H NMR | Energy barrier for C–N bond rotation; coalescence temperature; ratio of E/Z rotamers. mst.eduresearchgate.net | Provides insight into the conformational dynamics and structural properties of the carbamate group. |

| ¹⁹F NMR | Confirms presence and chemical environment of fluorine; high sensitivity for purity and reaction monitoring. nih.govspectralservice.de | Powerful tool for quality control and mechanistic studies during synthesis. researchgate.netrsc.org |

Computational Design of New Fluorinated Scaffolds

Computational chemistry has become an essential tool in modern drug discovery and materials science, particularly for fluorinated compounds. nih.govacs.org The unique properties of fluorine can have profound but often difficult-to-predict effects on a molecule's physicochemical properties, such as binding affinity, metabolic stability, and lipophilicity. nih.govemerginginvestigators.org Computational methods are vital for making rational predictions about the effects of fluorination and guiding synthetic efforts. acs.org

Quantum chemical calculations can be used to investigate molecular geometry, stability, and reactivity of fluorinated compounds. emerginginvestigators.org Advanced simulation techniques, such as the artificial force induced reaction (AFIR) method, are being used to explore vast chemical reaction spaces and discover entirely new reaction pathways. hokudai.ac.jp This approach has already led to the successful development of novel reactions for adding fluorine atoms to complex molecules. hokudai.ac.jp By applying these computational design principles, researchers can rationally design new fluorinated scaffolds based on the tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate structure, optimizing its properties for specific applications and exploring novel chemical space. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves introducing the carbamate group to a pre-functionalized 3-fluoro-4-hydroxybutyl backbone. A common approach is reacting tert-butyl carbamate with a halogenated derivative (e.g., 3-fluoro-4-hydroxybutyl chloride) under basic conditions (e.g., NaHCO₃ or triethylamine) in anhydrous THF or DCM at 0–25°C . Key parameters include:

- Reagent stoichiometry: Excess tert-butyl carbamate (1.2–1.5 eq) improves yield.

- Temperature control: Lower temperatures minimize side reactions (e.g., hydrolysis of the fluoro group).

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization removes unreacted starting materials .

Q. How is tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate characterized analytically?

Methodological Answer:

- NMR (¹H/¹³C): Confirm regiochemistry of the fluoro and hydroxy groups. The ¹⁹F NMR peak at ~-180 ppm (CF coupling) and hydroxy proton at δ 1.5–2.5 ppm (broad, exchangeable) are diagnostic .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calc. for C₁₀H₁₉FNO₃: 220.135) and fragmentation patterns .

- HPLC-PDA: Assess purity (>95%) using a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (due to potential irritancy of carbamates) .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Spill Management: Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .